

# An In-Depth Technical Guide to 2-Pyridineacetic Acid: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 2-Pyridineacetic acid

CAS No.: 54363-97-2

Cat. No.: B7770389

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Pyridineacetic acid**, a key chemical intermediate and a significant metabolite in pharmaceutical research. Delving into its chemical and physical properties, this document offers detailed synthesis protocols, explores its reactivity, and discusses its primary applications, particularly its crucial role in the pharmacokinetics of the drug betahistine.

## Core Identification and Properties

**2-Pyridineacetic acid** is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an acetic acid group. It is most commonly handled in its free acid form or as a more stable hydrochloride salt.

CAS Numbers:

- **2-Pyridineacetic acid**: 13115-43-0[1][2]
- **2-Pyridineacetic acid** hydrochloride: 16179-97-8

## Physicochemical Properties

The properties of **2-Pyridineacetic acid** and its hydrochloride salt are summarized below. It is important to note that the hydrochloride salt is often preferred in experimental setting due to its enhanced stability and solubility in aqueous media.

Property	2-Pyridineacetic Acid	2-Pyridineacetic Acid Hydrochloride	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>	[1][3][4]
Molecular Weight	137.14 g/mol	173.60 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	White to off-white crystalline powder	[3]
Melting Point	Not available (decomposes)	135 °C (decomposes)	
Boiling Point	276.173 °C at 760 mmHg (Predicted)	Not available	[3]
Solubility	Soluble in water and other polar solvents	Soluble in water, DMSO (slightly), Ethanol (slightly), Methanol (slightly)	[3]
pKa	3.30 ± 0.10 (Predicted)	Not available	[3]

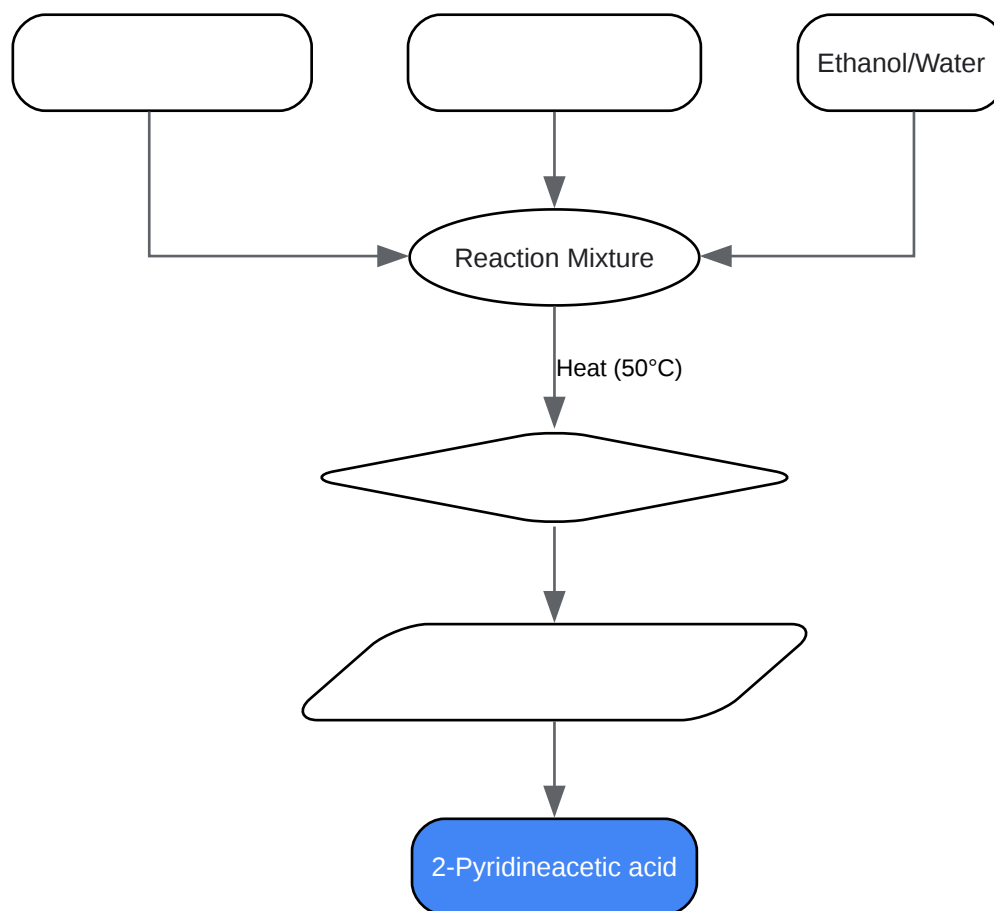
## Synthesis of 2-Pyridineacetic Acid

The synthesis of **2-Pyridineacetic acid** can be achieved through several routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are detailed below.

### Method 1: Hydrolysis of Ethyl 2-Pyridylacetate

This method involves the saponification of the corresponding ester, ethyl 2-pyridylacetate, a commercially available starting material. The causality behind this choice lies in the

straightforward and high-yielding nature of ester hydrolysis under basic conditions.



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Synthesis of **2-Pyridineacetic acid** via ester hydrolysis.

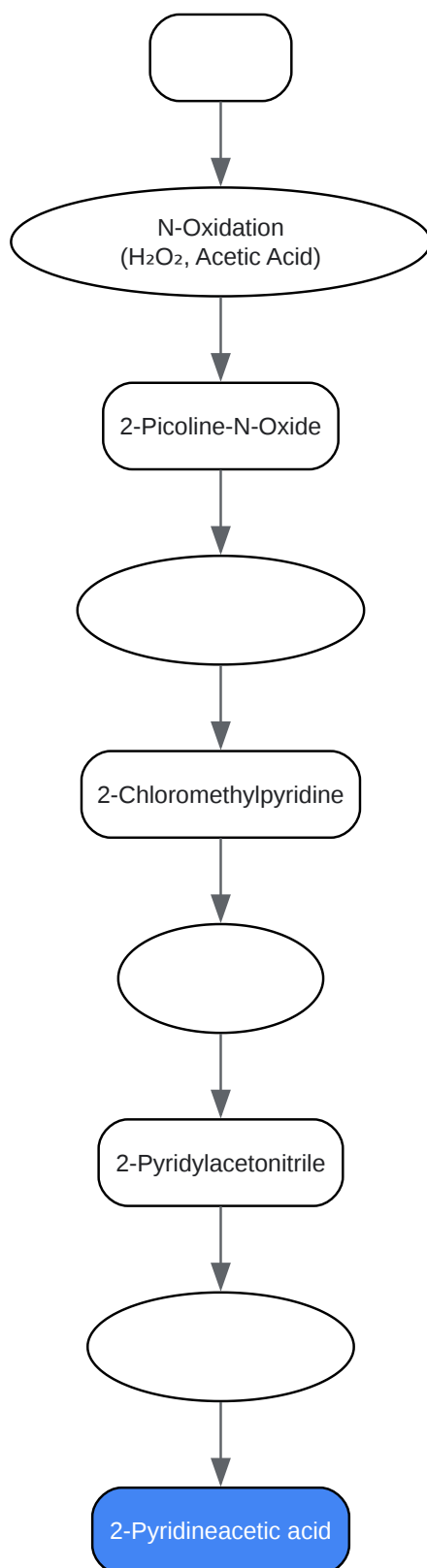
Experimental Protocol:[5]

- Reaction Setup: In a round-bottom flask, combine 1.65 g (10 mmol) of ethyl 2-pyridylacetate and a solution of 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol and 4.3 mL of water.
- Reaction Conditions: Heat the mixture to 50°C and stir for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

- **Extraction:** Add diethyl ether to the remaining aqueous solution and perform a liquid-liquid extraction to remove any unreacted starting material and other organic impurities. Discard the organic layer.
- **Acidification and Product Formation:** Cool the aqueous layer in an ice bath and carefully adjust the pH to 2 with 1N hydrochloric acid. This protonates the carboxylate salt, leading to the precipitation of **2-Pyridineacetic acid**.
- **Isolation:** Concentrate the aqueous layer to dryness under reduced pressure.
- **Purification:** Crystallize the resulting oily residue from diethyl ether. Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield **2-Pyridineacetic acid**.

## Method 2: From 2-Picoline via 2-Chloromethylpyridine

This multi-step synthesis begins with the more readily available 2-picoline (2-methylpyridine). The key is the conversion of the methyl group to a chloromethyl group, which can then undergo nucleophilic substitution with cyanide, followed by hydrolysis to the carboxylic acid.



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Synthesis of **2-Pyridineacetic acid** from 2-picoline.

Experimental Protocol (Illustrative):

- Step 1: N-Oxidation of 2-Picoline.[6][7] React 2-picoline with hydrogen peroxide in acetic acid at 70-80°C for 10-14 hours to form N-oxide 2-methylpyridine.
- Step 2: Rearrangement and Hydrolysis. The N-oxide can be rearranged to 2-pyridylcarbinol acetate using acetic anhydride, followed by hydrolysis to 2-pyridinemethanol.
- Step 3: Chlorination.[6][7] React 2-pyridinemethanol with a chlorinating agent like thionyl chloride to yield 2-chloromethylpyridine hydrochloride. Alternatively, direct chlorination of 2-picoline-N-oxide can be achieved with reagents like phosphoryl chloride in the presence of a base.[8]
- Step 4: Cyanation. Treat 2-chloromethylpyridine with sodium or potassium cyanide in a suitable solvent (e.g., ethanol/water) to produce 2-pyridylacetonitrile.
- Step 5: Hydrolysis. Hydrolyze the nitrile group of 2-pyridylacetonitrile to a carboxylic acid using either acidic or basic conditions to obtain **2-Pyridineacetic acid**.

## Chemical Reactivity

The chemical reactivity of **2-Pyridineacetic acid** is governed by the interplay between the carboxylic acid functionality and the pyridine ring.

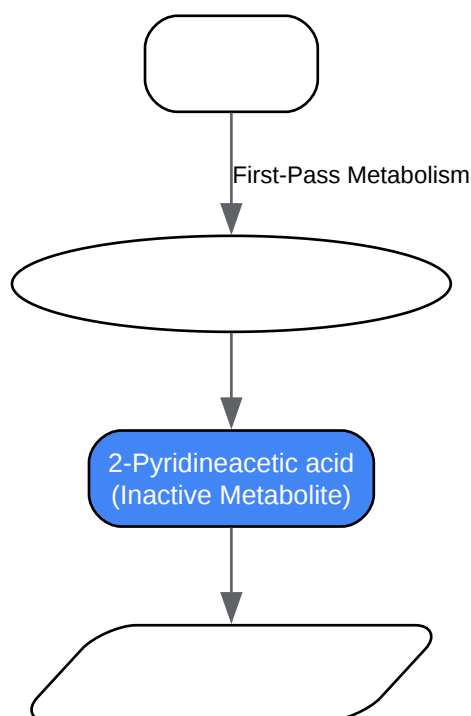
- Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol (2-(2-pyridyl)ethanol). It can also be converted to the acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is a versatile intermediate for further derivatization.[9]
- Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is influenced by the directing effects of both the nitrogen and the acetic acid group. The ring can also undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or by forming the N-oxide.

## Applications in Research and Development

### Key Metabolite in Pharmacokinetic Studies

The primary and most significant application of **2-Pyridineacetic acid** is as the major and pharmacologically inactive metabolite of the drug betahistine.[10] Betahistine is used for the treatment of vertigo and Meniere's disease.

Following oral administration, betahistine undergoes rapid and extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO) enzymes, to form **2-Pyridineacetic acid**.[10] [11] The plasma concentrations of the parent drug, betahistine, are often very low or undetectable.[11][12][13] Consequently, the quantification of **2-Pyridineacetic acid** in plasma or urine serves as a reliable surrogate for assessing the absorption and pharmacokinetic profile of betahistine.[13][14]



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Metabolic pathway of betahistine to **2-Pyridineacetic acid**.

## Analytical Standard

Due to its role in pharmacokinetic studies, highly pure **2-Pyridineacetic acid** is essential as an analytical standard for the development and validation of bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its quantification in biological matrices.<sup>[15]</sup>

Typical LC-MS/MS Protocol for Quantification:<sup>[15]</sup>

- **Sample Preparation:** Extraction of **2-Pyridineacetic acid** and an internal standard (often a deuterated analog) from plasma samples using liquid-liquid extraction or solid-phase extraction.
- **Chromatographic Separation:** Separation on a suitable HPLC column (e.g., C18 or cyano) with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
- **Mass Spectrometric Detection:** Detection using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode. Quantitation is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

## Building Block in Organic Synthesis

**2-Pyridineacetic acid** and its derivatives serve as versatile building blocks in organic synthesis for the preparation of more complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds. Derivatives of **2-Pyridineacetic acid** have been investigated for a range of therapeutic applications, including as agents for treating peptic ulcers due to their potential to inhibit gastric acid secretion and protect the gastric mucosa.<sup>[16]</sup>

## Biological Activity

While **2-Pyridineacetic acid** itself is primarily considered an inactive metabolite of betahistidine, there is some evidence suggesting other potential biological activities. It has been found in the urine of patients with inflammatory bowel disease and has been associated with a higher risk of colorectal cancer.<sup>[17]</sup> Some studies have indicated that it can inhibit tumor cell proliferation.<sup>[17]</sup> Additionally, it has been shown to have inhibitory effects on the enzyme phosphofructokinase and to inhibit the reaction of picolinic acid with lactic acid.<sup>[17]</sup> In a non-mammalian context, it has demonstrated inhibitory activity against  $\alpha$ -amylase and carboxypeptidase A in plants.<sup>[10]</sup>

The broader class of pyridine-containing compounds exhibits a wide range of biological activities, and derivatives of **2-pyridineacetic acid** are of interest in drug discovery for their potential anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.

## Safety and Handling

**2-Pyridineacetic acid** and its hydrochloride salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a dry environment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Pyridineacetic acid** is a compound of significant interest to researchers in medicinal chemistry, drug metabolism, and organic synthesis. Its primary importance lies in its role as the stable, major metabolite of betahistine, making it an indispensable tool for pharmacokinetic research. Furthermore, its versatile chemical structure provides a scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in a research and development setting.

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